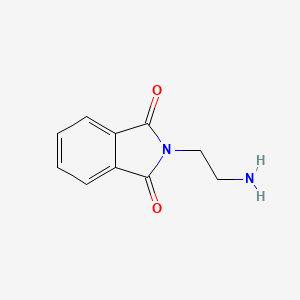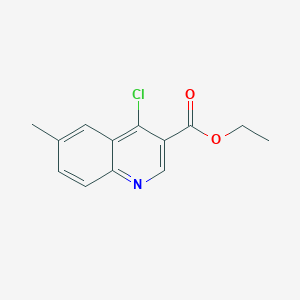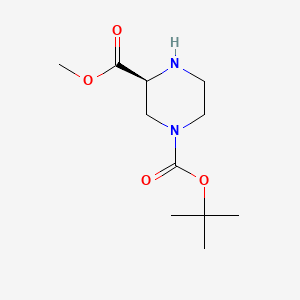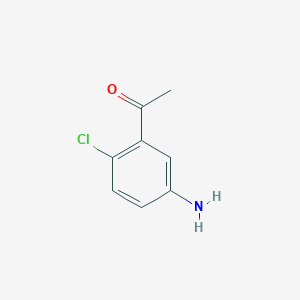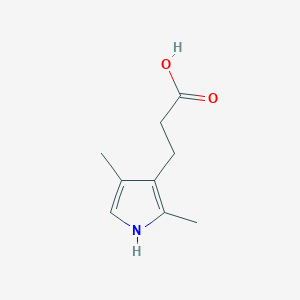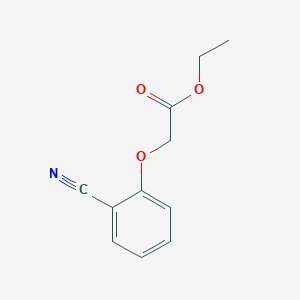
Ethyl 2-(2-cyanophenoxy)acetate
Übersicht
Beschreibung
Ethyl 2-(2-cyanophenoxy)acetate is a chemical compound with the molecular formula C11H11NO3 . It has a molecular weight of 205.21 g/mol . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 2-(2-cyanophenoxy)acetate is1S/C11H11NO3/c1-2-14-11(13)8-15-10-6-4-3-5-9(10)7-12/h3-6H,2,8H2,1H3 . This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis
Esters like Ethyl 2-(2-cyanophenoxy)acetate can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also react with ammonia and primary or secondary alkyl amines to yield amides in a reaction called aminolysis . Esters can undergo trans-esterification reactions to form different esters . They can also be reduced to form alcohols or aldehydes depending on the reducing agent .Physical And Chemical Properties Analysis
Ethyl 2-(2-cyanophenoxy)acetate is a solid at room temperature . It has a molecular weight of 205.21 g/mol .Wissenschaftliche Forschungsanwendungen
Sedative Effects on Central Nervous System
Research by Kirkiacharian et al. (1989) indicates that alkyl para-cyanophenoxy alkanoates, including ethyl para-cyanophenoxy acetate, exhibit sedative effects on the central nervous system. This activity appears to increase with the number of methyl groups substituted on ethyl para-cyanophenoxy acetate, likely due to increased lipophilicity and consequent fixation on the central nervous system (Kirkiacharian, Goma, Cheav, Bretaudeau, & Foussard-blanpin, 1989).
Use in Polymer Synthesis
Novel copolymers involving ethyl 2-cyano-3-phenyl-2-propenoates, a category including ethyl 2-(2-cyanophenoxy)acetate, have been synthesized by Wojdyla et al. (2022). These copolymers, prepared with radical initiation, demonstrate the potential use of ethyl 2-(2-cyanophenoxy)acetate in polymer chemistry and materials science (Wojdyla, Killam, Grady, Jesani, Johnson, Kalamaras, Kong, Thompson, Rallo, Lampignano, Malhotra, Mikach, & Kharas, 2022).
Antioxidant Properties
Research into the antioxidant properties of various compounds, including ethyl 2-(2-cyanophenoxy)acetate, has been conducted. For instance, Lavhale & Mishra (2007) evaluated the radical scavenging activities of different fractions of Butea monosperma, where the ethyl acetate fraction demonstrated potent free radical scavenging activity, highlighting the potential antioxidant applications of ethyl 2-(2-cyanophenoxy)acetate derivatives (Lavhale & Mishra, 2007).
Application in Organic Synthesis
Ethyl 2-(2-cyanophenoxy)acetate derivatives have applications in organic synthesis. For example, Thalluri et al. (2014) demonstrated the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate in the Lossen rearrangement, a key reaction in organic synthesis. This highlights the versatility of ethyl 2-(2-cyanophenoxy)acetate in facilitating complex chemical reactions (Thalluri, Manne, Dev, & Mandal, 2014).
Inhibition of Metal Corrosion
Ethyl 2-(2-cyanophenoxy)acetate derivatives have been investigated for their potential in inhibiting metal corrosion. Lgaz et al. (2017) studied the impact of various derivatives, including ethyl 2-(2-cyanophenoxy)acetate, on mild steel corrosion in hydrochloric acid, finding that these compounds exhibit significant inhibitive properties (Lgaz, Bhat, Salghi, Shubhalaxmi, Jodeh, Algarra, Hammouti, Ali, & Essamri, 2017)
Safety And Hazards
Ethyl 2-(2-cyanophenoxy)acetate is associated with certain hazards. It has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate its hazards . Hazard statements include H316 (causes mild skin irritation), H320 (causes eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and using the compound only in well-ventilated areas .
Eigenschaften
IUPAC Name |
ethyl 2-(2-cyanophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-14-11(13)8-15-10-6-4-3-5-9(10)7-12/h3-6H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNAPWRLYAJFON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384351 | |
| Record name | ethyl 2-(2-cyanophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-cyanophenoxy)acetate | |
CAS RN |
39786-34-0 | |
| Record name | ethyl 2-(2-cyanophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40384351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



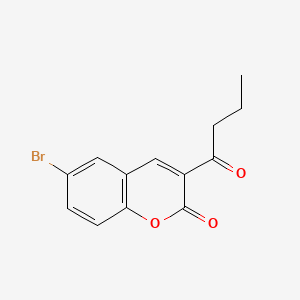
![Methyl 5-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1586178.png)
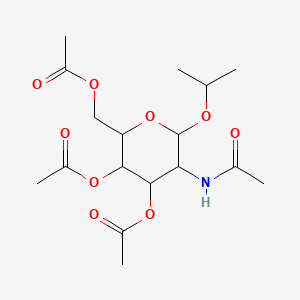
![2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1586182.png)

